
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione" is a synthetic molecule that appears to be designed for biological activity, potentially as a receptor antagonist. The structure suggests the presence of a quinazoline dione core, substituted with a 1,2,4-oxadiazole ring and chlorophenyl and methoxybenzyl groups. This structural complexity indicates a molecule that could interact with various biological targets, such as AMPA and kainate receptors, as seen in related compounds .
Synthesis Analysis
The synthesis of related quinazoline derivatives typically involves multiple steps, including cyclization and substitution reactions. For instance, the synthesis of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives involves the introduction of carboxy-containing alkyl chains and heterocyclic rings or amide moieties at specific positions on the quinazoline scaffold . Similarly, the synthesis of 7-(3-(substituted-phenoxy)propoxy) quinazoline compounds includes cyclization and etheration steps, yielding various derivatives with different substituents . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to introduce the 1,2,4-oxadiazole ring and the specific substituents.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a free 3-hydroxy group has been found to be important for good affinity at AMPA, kainate, and Gly/NMDA receptors . The introduction of heterocyclic moieties, such as the 1,2,4-oxadiazole ring, could confer selectivity towards specific receptors. Molecular modeling studies can be used to predict the binding affinities of these compounds by docking them to models of the target receptors .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, malonyl derivatives of phenylbenzylidene hydrazone can be hydrolyzed to acids and then treated with dehydrating agents to obtain mesoionic compounds . The reactivity of the 1,2,4-oxadiazole ring in the target compound could also be explored to understand its potential interactions with biological molecules or its stability under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The introduction of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its ability to cross cell membranes . The presence of a chlorophenyl group could impact the molecule's electronic properties and reactivity. Detailed characterization using techniques like IR, NMR, MS, and elemental analysis can provide insights into these properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds bearing the 1,2,4-oxadiazole and quinazoline moieties have been synthesized and characterized for their potential in various applications. Maftei et al. (2013) explored the synthesis and antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity across a panel of cell lines with a mean IC50 value of approximately 9.4 µM, indicating their potential in cancer research Maftei et al., 2013. Similarly, Yan and Ouyang (2013) synthesized a series of quinazoline derivatives, showcasing their structural diversity and potential for further pharmacological exploration Yan & Ouyang, 2013.
Biological Activities and Mechanism of Action
Investigations into the mechanism of action and biological activities of quinazoline derivatives have yielded promising results. Colotta et al. (2006) focused on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives, designed as AMPA and kainate receptor antagonists, showing significant affinity and selectivity towards these receptors, underlying their potential use in neurological disorders Colotta et al., 2006. Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, evaluating their lipase and α-glucosidase inhibition, which could have implications in metabolic disorder treatments Bekircan et al., 2015.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. React 3-chlorobenzoic acid with hydrazine hydrate in ethanol to form 3-chlorobenzohydrazide", "b. React 3-chlorobenzohydrazide with acetic anhydride in acetic acid to form 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitrobenzaldehyde in ethanol with sodium hydroxide to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one", "b. Reduce 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one with palladium on carbon in ethanol to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Número CAS |
1357873-35-8 |
Nombre del producto |
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17ClN4O4 |
Peso molecular |
460.87 |
Nombre IUPAC |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
PUYKUSDXIVKWBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
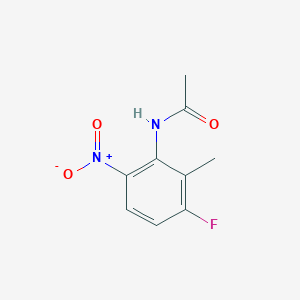
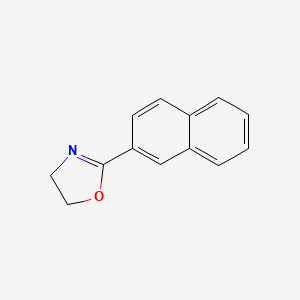

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
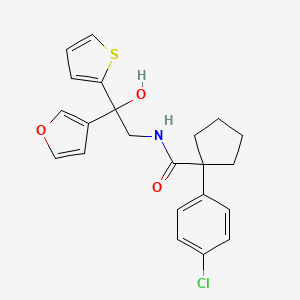
![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

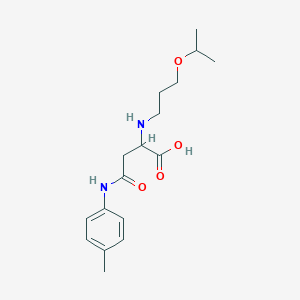
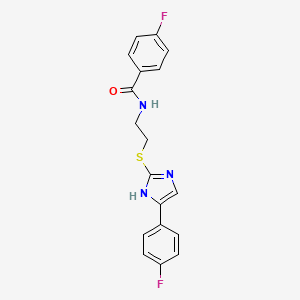
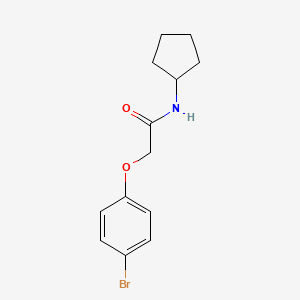
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)